molecular formula C13H22ClNO B13547186 Spiro[adamantane-2,3'-morpholine]hydrochloride

Spiro[adamantane-2,3'-morpholine]hydrochloride

Cat. No.: B13547186
M. Wt: 243.77 g/mol
InChI Key: FABQIDUWSCVCFM-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,3’-morpholine] hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₁NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its diverse applications in scientific research, particularly in drug discovery, catalysis, and organic synthesis due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,3’-morpholine] hydrochloride typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields . This method involves the use of microwave irradiation to assemble complex molecular architectures efficiently.

Industrial Production Methods

While specific industrial production methods for spiro[adamantane-2,3’-morpholine] hydrochloride are not widely documented, the general approach involves large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,3’-morpholine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.

Mechanism of Action

The mechanism of action of spiro[adamantane-2,3’-morpholine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[adamantane-2,3’-morpholine] hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

spiro[adamantane-2,3'-morpholine];hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H

InChI Key

FABQIDUWSCVCFM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl

Origin of Product

United States

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